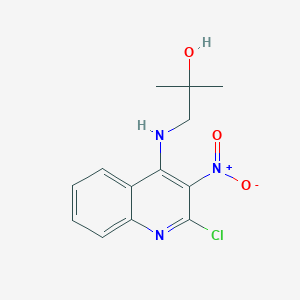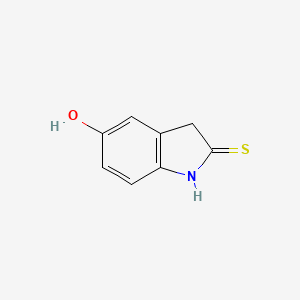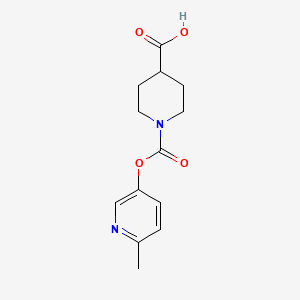
1-((2-Chloro-3-nitroquinolin-4-yl)amino)-2-methylpropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2-Chloro-3-nitroquinolin-4-yl)amino)-2-methylpropan-2-ol is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Chloro-3-nitroquinolin-4-yl)amino)-2-methylpropan-2-ol typically involves multi-step reactions starting from readily available precursors. One common route involves the nitration of 2-chloroquinoline, followed by amination and subsequent methylation to introduce the 2-methylpropanol group. The reaction conditions often require the use of strong acids, bases, and catalysts to facilitate the transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of eco-friendly catalysts are explored to make the process more sustainable and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions
1-((2-Chloro-3-nitroquinolin-4-yl)amino)-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can replace the chloro group in the presence of a base.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities .
Applications De Recherche Scientifique
1-((2-Chloro-3-nitroquinolin-4-yl)amino)-2-methylpropan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-((2-Chloro-3-nitroquinolin-4-yl)amino)-2-methylpropan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloroquinoline: Shares the quinoline core but lacks the nitro and amino groups.
3-Nitroquinoline: Contains a nitro group but differs in the position and other substituents.
4-Aminoquinoline: Has an amino group at a different position and lacks the nitro group.
Uniqueness
1-((2-Chloro-3-nitroquinolin-4-yl)amino)-2-methylpropan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C13H14ClN3O3 |
|---|---|
Poids moléculaire |
295.72 g/mol |
Nom IUPAC |
1-[(2-chloro-3-nitroquinolin-4-yl)amino]-2-methylpropan-2-ol |
InChI |
InChI=1S/C13H14ClN3O3/c1-13(2,18)7-15-10-8-5-3-4-6-9(8)16-12(14)11(10)17(19)20/h3-6,18H,7H2,1-2H3,(H,15,16) |
Clé InChI |
JTQRHJOAARSHIV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CNC1=C(C(=NC2=CC=CC=C21)Cl)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(2-Imidazol-1-yl-ethoxy)-phenyl]-acetic acid](/img/structure/B8486276.png)

![[2,4-Bis(trichloromethyl)-2H,4H-1,3-benzodioxin-6-yl]methanol](/img/structure/B8486290.png)






![3-bromo-N-cyclohexylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B8486332.png)


![3-[(2-Amino-4-chloropyridin-3-yl)oxy]-5-chlorobenzonitrile](/img/structure/B8486378.png)
